N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Description
This compound is a thiazole-based benzamide derivative characterized by a central 1,3-thiazol-2-yl core substituted with a 3,5-dimethoxybenzamide group at position 2 and a carbamoylmethyl-linked 2,5-dimethoxyphenyl moiety at position 2. The structure combines electron-rich methoxy groups and a thiazole heterocycle, which are pharmacologically relevant for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-28-15-5-6-19(31-4)18(11-15)24-20(26)9-14-12-32-22(23-14)25-21(27)13-7-16(29-2)10-17(8-13)30-3/h5-8,10-12H,9H2,1-4H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFDDXXTNRIUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the methoxy groups play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analog: BF38380 (N-(4-{[(3-Fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide)
Key Differences :
- Substituent Variation : The 2,5-dimethoxyphenyl group in the target compound is replaced with a 3-fluorophenyl group in BF38380 ().
- Electronic Effects : Methoxy groups are electron-donating, enhancing π-π stacking and hydrogen-bonding capacity, while fluorine is electron-withdrawing, increasing metabolic stability and lipophilicity.
- Molecular Weight : BF38380 has a molecular weight of 415.438 g/mol (C₂₀H₁₈FN₃O₄S), whereas the target compound’s additional methoxy groups likely increase its molecular weight by ~32 g/mol.
Table 1: Structural and Physicochemical Comparison
*Estimated based on BF38380’s structure.
Comparison with Thiazole-Triazole Hybrids ()
Compounds in feature 1,2,4-triazole-thiazole hybrids with sulfonylphenyl and difluorophenyl substituents. Unlike the target compound, these lack benzamide moieties but share thiazole cores. Key distinctions include:
Comparison with 1,3,4-Oxadiazole Derivatives ()
Oxadiazoles in (e.g., compounds 5f–5i) exhibit different heterocyclic cores but share aromatic substitution patterns. For example:
- Bioisosteric Potential: The 1,3,4-oxadiazole ring in replaces the thiazole in the target compound, altering electronic properties and hydrogen-bonding capacity.
- Spectral Data : IR spectra of oxadiazoles show νC=N and νC-O bands at 1600–1650 cm⁻¹, distinct from the thiazole’s νC=S (1243–1258 cm⁻¹) and methoxy νC-O (1250–1270 cm⁻¹) .
Functional Group Impact on Pharmacokinetics
- Methoxy Groups : Enhance solubility via hydrogen bonding but may reduce metabolic stability due to demethylation pathways.
- Thiazole Core : Improves membrane permeability and enzymatic recognition compared to oxadiazoles or triazoles .
Research Findings and Limitations
- Synthesis Challenges : The target compound’s multi-step synthesis requires precise control of carbamoylation and thiazole ring formation, similar to methods in and .
- Data Gaps: No direct biological or pharmacokinetic data for the target compound exists in the evidence; inferences rely on structural analogs.
- Future Directions : Comparative studies on methoxy vs. halogen substituents (e.g., BF38380) could optimize target selectivity and ADME properties.
Biological Activity
N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
This compound features a thiazole ring , a benzamide group , and multiple methoxy substituents . The synthesis typically involves multi-step organic reactions, notably the Hantzsch thiazole synthesis which condenses α-haloketones with thiourea to form the thiazole ring. Methoxylation is achieved through methylation reactions using methyl iodide and bases like potassium carbonate .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and methoxy groups play critical roles in binding to these targets, modulating their activity and leading to various biological effects.
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes and pathways involved in cancer cell proliferation. For instance, it has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy. In studies involving resistant cancer cell lines, the compound demonstrated the ability to downregulate DHFR protein levels, suggesting a potential mechanism for overcoming resistance to traditional therapies .
Comparative Analysis of Biological Activity
A comparative analysis with similar compounds highlights the unique structural features of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer activity via DHFR inhibition |
| N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide | Structure | Moderate anticancer activity |
| Benzamide derivatives | Structure | Various activities including enzyme inhibition |
Case Studies
Several case studies have explored the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines.
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways.
- Resistance Overcoming : In models of drug-resistant cancers, this compound showed enhanced efficacy compared to conventional therapies by targeting alternative pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
